2,3,5-Trichloro-4-ethoxyphenol
Description
2,3,5-Trichloro-4-ethoxyphenol is a trisubstituted phenolic compound characterized by three chlorine atoms at the 2-, 3-, and 5-positions and an ethoxy group (-OCH₂CH₃) at the 4-position of the aromatic ring. Chlorinated phenols, in general, are known for their antimicrobial properties and environmental persistence due to halogen substituents .
Properties
CAS No. |
89748-19-6 |
|---|---|
Molecular Formula |
C8H7Cl3O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,3,5-trichloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H7Cl3O2/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3,12H,2H2,1H3 |
InChI Key |
FXQFHDXRLCNKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-ethoxyphenol can be achieved through several methods. One common approach involves the chlorination of 4-ethoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the phenol ring.
Another method involves the use of trichlorophenol as a starting material. The trichlorophenol is reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group. This reaction is usually conducted under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 4-ethoxyphenol, is chlorinated using chlorine gas in a controlled environment. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms. These reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols or completely dechlorinated phenols.
Substitution: Substituted phenols with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3,5-Trichloro-4-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4-ethoxyphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It may also interact with specific molecular targets, such as proteins or DNA, to exert its biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3,5-Trichloro-4-ethoxyphenol with analogous chlorophenols and trisubstituted phenols, emphasizing structural, physicochemical, and regulatory differences.
Table 1: Structural and Physicochemical Comparison
*Calculated based on elemental composition.
Key Findings:
This contrasts with 2,4,5-T, where the carboxylic acid side chain improves water solubility . Chlorine atoms significantly elevate molecular weight and melting points in chlorophenols. For example, 2,3-Dichlorophenol (melting point ~58°C) has a lower melting point than this compound (estimated higher due to increased halogenation) .
Spectroscopic Differences: In trisubstituted phenols like 9d (from ), methoxy groups produce distinct ¹H NMR signals at δ ~3.8 ppm. The ethoxy group in the target compound would exhibit a triplet (~1.2 ppm for -CH₃) and quartet (~3.5 ppm for -OCH₂-) . Chlorine substituents deshield aromatic protons, shifting ¹H NMR peaks downfield compared to non-chlorinated analogs .
Regulatory and Environmental Impact: Chlorinated phenols, including 2,4,5-T, are classified as Substances of Very High Concern (SVHC) under EU regulations due to toxicity and persistence. This compound may face similar scrutiny given its structural similarity . Ethoxy groups may slightly improve biodegradability compared to fully halogenated compounds, but this remains speculative without direct data .
Research Implications and Gaps
While this compound shares functional groups with well-studied compounds like 2,4,5-T and 2,3-Dichlorophenol, critical data gaps exist:
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